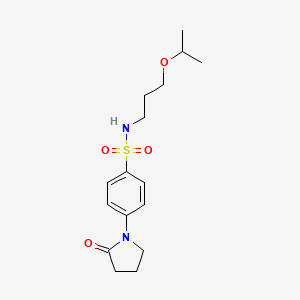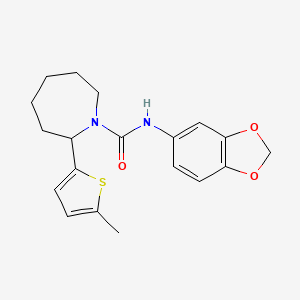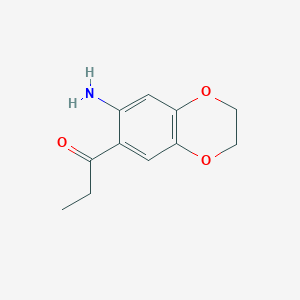![molecular formula C12H16N6O2S B5111538 3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives involves complex reactions. El-Mariah et al. (2006) detail the synthesis of various pyridazinopyrazolotriazines through reactions involving hydrazides and carbon disulfide, leading to derivatives with antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). Similarly, Oishi et al. (1989) and Bhatt et al. (2016) describe the reactions of imidazopyridazines with nucleophiles to produce substituted derivatives, indicating the versatility in the synthesis of pyridazine compounds (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989); (Bhatt, Kant, & Singh, 2016).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives exhibits a range of functionalities, as indicated by various synthetic approaches. The work by Meurer et al. (1992) on substituted imidazopyrazines and by Lumma et al. (1983) on piperazinylimidazo[1,2-a]pyrazines highlights the structural diversity and potential for modification within the pyridazine framework (Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992); (Lumma, Randall, Cresson, Huff, Hartman, & Lyon, 1983).
Chemical Reactions and Properties
Pyridazine derivatives engage in a variety of chemical reactions. Deeb et al. (2004) demonstrate the antimicrobial activity of pyridazinopyrazolotriazines, emphasizing their potential in medical chemistry. The reactivity of these compounds with different nucleophiles and the subsequent formation of diverse derivatives further underline the chemical versatility of the pyridazine ring system (Deeb, El-Mariah, & Hosny, 2004).
Propriétés
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-21(19,20)17-9-7-16(8-10-17)11-3-4-12(15-14-11)18-6-2-5-13-18/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLCVRFGRYAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5111476.png)
![N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)

![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)

![6-amino-4-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5111526.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)
![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline hydrobromide](/img/structure/B5111549.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)
